4-Benzyloxycarbonylthiomorpholine

Übersicht

Beschreibung

The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance, odor, and other physical characteristics .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Enzymology

Application

Thiomorpholine-carboxylate dehydrogenase is an enzyme that plays a crucial role in the metabolism of thiomorpholine-carboxylate .

Method of Application

The study of this enzyme involves biochemical assays and molecular biology techniques. The enzyme’s activity can be measured using spectrophotometric methods .

Results

The enzyme’s characteristics, such as its reaction type and product spectrum, have been studied .

Organic Chemistry

Application

Thiomorpholine-carboxylate can be used in a transition-metal-free decarboxylative thiolation protocol .

Method of Application

Primary, secondary, tertiary (hetero)aryl acetates and α-CN substituted acetates undergo the decarboxylative thiolation smoothly, to deliver a variety of functionalized aryl alkyl sulfides .

Results

This method can produce a variety of functionalized aryl alkyl sulfides in moderate to excellent yields .

Medicinal Chemistry

Application

Thiomorpholine-carboxylate compounds are used in the synthesis of molecular hybrids and conjugates bearing an imidazole moiety, which have shown antibacterial activity .

Method of Application

The synthesis involves the deprotection of the compound, followed by treatment with 40% MeNH2 in water and EtOH under reflux for 6.5 hours. The product is then reacted with Ac2O and pyridine .

Results

The resulting compound, benzyl (S)-4-{4-[5-(acetamidomethyl)-2-oxooxazolidin-3-yl]-2-fluorophenyl}piperazine-1-carboxylate, is obtained in a 33% yield .

Organic Synthesis

Application

Thiomorpholine-carboxylate compounds are used in the synthesis of pyrazolo[3,4-b]pyridines .

Method of Application

The synthesis involves a Suzuki reaction with 3-ethoxycarbonylphenyl-boronic acid or 4-ethoxycarbonylphenyl-boronic acid, followed by a Miyaura borylation reaction .

Results

The resulting compounds are used in further reactions to produce a variety of organic compounds .

Anticancer Drug Discovery

Application

2-aminothiazole derivatives, which can be synthesized from thiomorpholine-carboxylate compounds, have shown potential in anticancer drug discovery .

Method of Application

The introduction of a C-4′ 4-methoxyphenoxy group to the 2-aminothiazole scaffold demonstrated potential antiproliferative activity against four cancer cell lines .

Results

The movement of the C-4 methoxy group to the C-3 position of the phenyl ring decreased the antiproliferative activity. Bearing a 2′,6′-difluoro group at the 4-pyridyl group reduced in vitro activity .

Biotechnology

Application

Carboxylate transporters, which can transport thiomorpholine-carboxylate compounds, have been manipulated for applications in biotechnology .

Method of Application

The modification and regulation of carboxylate transporters can alter the transport activity and substrate specificity, providing a new strategy for transporter engineering in constructing microbial cell factories for carboxylate production .

Results

Structures of multiple carboxylate transporters have been predicted, and their modification has shown promise for improving production .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

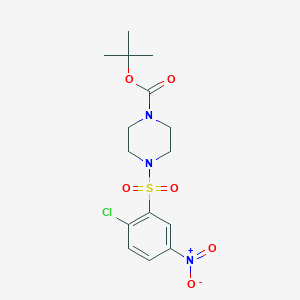

IUPAC Name |

benzyl thiomorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c14-12(13-6-8-16-9-7-13)15-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUVWFKXXNINGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

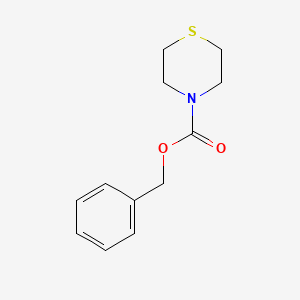

Canonical SMILES |

C1CSCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxycarbonylthiomorpholine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2695350.png)

![1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2695352.png)

![1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2695354.png)

methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B2695356.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2695360.png)

![Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2695361.png)